molecular formula C11H13NO2 B8690449 4-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)cyclohexa-2,5-dien-1-one CAS No. 124438-10-4

4-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No. B8690449
M. Wt: 191.23 g/mol
InChI Key: ZHEBOGJEFDFDSQ-UHFFFAOYSA-N
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Patent
US07863450B2

Procedure details

To a solution of 2-(4-benzyloxy-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole ax4 (4.0 g, 140 mmol, 1 eq) in ethanol (200 ml) is added 1.5 g of 10% Pd/C (1.42 mmol, 0.1 eq). The mixture is stirred for 48 h at room temperature, under 40 psi of a hydrogen atmosphere. The mixture is then filtered on celite and the solvent removed under vacuum. The residual solid is triturated in hexane to give 2.6 g of 4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenol ax7.
Name
2-(4-benzyloxy-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[O:16][CH2:17][C:18]([CH3:21])([CH3:20])[N:19]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH3:20][C:18]1([CH3:21])[CH2:17][O:16][C:15]([C:12]2[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)=[N:19]1

Inputs

Step One
Name
2-(4-benzyloxy-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1OCC(N1)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered on celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residual solid is triturated in hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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